
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is a peptide that has gained significant attention in scientific research due to its various biochemical and physiological effects. This peptide is synthesized using a unique method and has been used in several scientific studies to understand its mechanism of action and potential applications in various fields.
科学的研究の応用
Primary Structure in Histocompatibility Antigens
- The sequence H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is structurally similar to segments found in murine major histocompatibility complex alloantigens, particularly in the H-2Kb glycoprotein. These sequences have been studied to understand the primary structure and functional characteristics of histocompatibility antigens, which play a crucial role in immune response and organ transplantation compatibility (Uehara et al., 1980).
Human Chorionic Gonadotropin Studies
- Research on human chorionic gonadotropin (hCG), a hormone critical in pregnancy, has identified sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH. These studies contribute to our understanding of reproductive biology and the molecular structure of hCG (Morgan et al., 1975).
Insights into Skeletal Muscle Function
- Studies of sarcine adenylate kinase from skeletal muscle, which is essential in cellular energy metabolism, have revealed sequences akin to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH. This research contributes to our understanding of muscle physiology and energy metabolism (Heil et al., 1974).
Development of Potent Ligands in Thrombin Receptors
- The development of thrombin receptor ligands with sequences similar to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH has implications in cardiovascular research, particularly in understanding blood coagulation and developing new therapeutic agents (Feng et al., 1995).
Neuropeptide Research in Silkworms
- Research into pheromone-biosynthesis-activating neuropeptides in silkworms, which include sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH, provides insights into insect biology and the mechanisms of pheromone production (Kitamura et al., 1989).
Application in Growth Hormone Research
- Sequences similar to H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have been found in growth hormone-releasing factors isolated from human tumors, contributing to our understanding of hormonal regulation and potential treatments for hormonal imbalances (Guillemin et al., 1982).
Understanding Enzyme Structure and Function
- Studies on enzymes like alanyl aminopeptidase and thioredoxin, which include sequences resembling H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH, provide valuable insights into enzymatic functions and potential therapeutic uses (Yamamoto et al., 1998), (Gleason et al., 1985).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEYOQGUZFFDDP-CALNTKBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N17O20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24868226 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

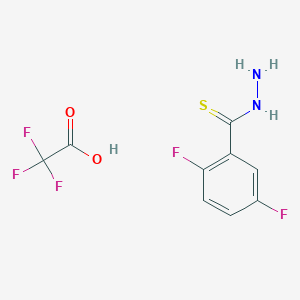
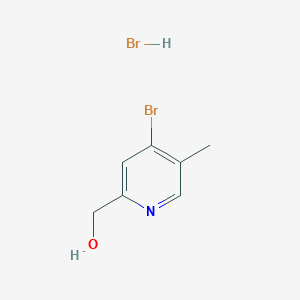

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
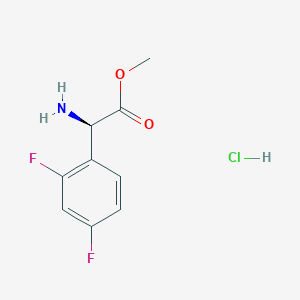

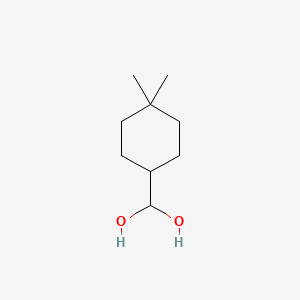
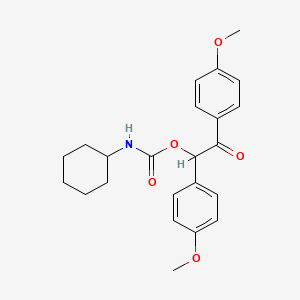
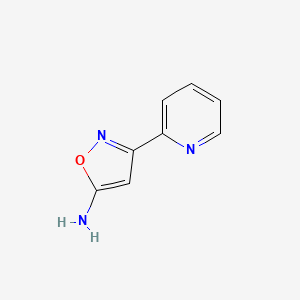
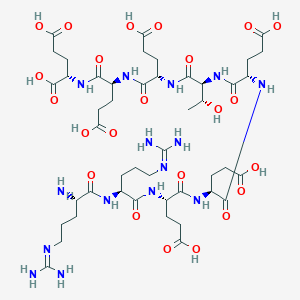
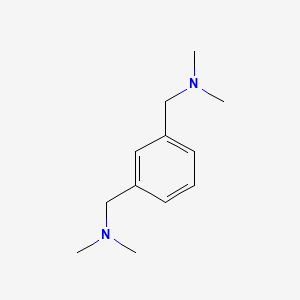


![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)